molecular formula C10H13N5O3S B6278410 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 1514158-09-8

4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No.: B6278410
CAS No.: 1514158-09-8
M. Wt: 283.3
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Description

4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core:

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent under basic conditions.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new sulfonamide derivatives with potential biological activity.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may be investigated for its ability to inhibit bacterial growth or other biological activities.

Medicine

Sulfonamides have a long history of use as antibiotics. This compound may be explored for its potential as a new antimicrobial agent or for other therapeutic applications.

Industry

In the industrial sector, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may have applications in these areas as well.

Mechanism of Action

The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide would need to be investigated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

Uniqueness

4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is unique due to the presence of the tetrazole ring, which may impart distinct chemical and biological properties compared to other sulfonamides. The hydroxyethyl group may also influence its solubility and reactivity.

Properties

CAS No.

1514158-09-8

Molecular Formula

C10H13N5O3S

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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